molecular formula C29H42N7O17P3S B108361 phenylacetyl-CoA CAS No. 7532-39-0

phenylacetyl-CoA

Cat. No. B108361
CAS RN: 7532-39-0
M. Wt: 885.7 g/mol
InChI Key: ZIGIFDRJFZYEEQ-CECATXLMSA-N
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Description

Phenylacetyl-CoA is a key intermediate in the aerobic catabolism of phenylacetate in bacteria . It is often produced via the reduction of ATP to AMP and the conversion of phenylacetate and CoA to diphosphate and Phenylacetyl-CoA . It is used to study the mechanism of action of the TetR family transcriptional repressor PaaR . It is also used to study the phenylacetyl-CoA monooxygenase complex found in bacteria such as E. coli .


Synthesis Analysis

Phenylacetyl-CoA is synthesized by the Bacillus Subtillis enzyme Sfp to transfer acyl phosphopantetheinyl moieties into the carrier protein substrate during the production of lipoheptapeptide antibiotic surfactin . Another phenylacetyl-CoA ligase from P. chrysogenum, named phlB, was found to activate medium and long-chain fatty acids .


Molecular Structure Analysis

Phenylacetyl-CoA has a molecular formula of C29H42N7O17P3S and an average mass of 885.667 Da .


Chemical Reactions Analysis

Phenylacetyl-CoA is involved in the bacterial catabolism of phenylalanine and phenylacetate . The aromatic ring of phenylacetyl-CoA becomes activated to a ring 1,2-epoxide by a distinct multicomponent oxygenase . This reactive non-aromatic epoxide is isomerized to a seven-member O-heterocyclic enol ether, an oxepin . This isomerization is followed by hydrolytic ring cleavage and β-oxidation steps, leading to acetyl-CoA and succinyl-CoA .


Physical And Chemical Properties Analysis

Phenylacetyl-CoA is a derivative of Coenzyme A . It is utilized by the Bacillus Subtillis enzyme Sfp to transfer acyl phosphopantetheinyl moieties into the carrier protein substrate during the production of lipoheptapeptide antibiotic surfactin .

Safety And Hazards

Phenylacetyl-CoA may form combustible dust concentrations in air and cause severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Phenylacetyl-CoA appears to contribute to the virulence of Burkholderia pathogens . Future directions will need to uncover the strength, timescales, and kinetics of protein-protein interactions which in turn may require novel chemical and biophysical methods .

properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-phenylethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42N7O17P3S/c1-29(2,24(40)27(41)32-9-8-19(37)31-10-11-57-20(38)12-17-6-4-3-5-7-17)14-50-56(47,48)53-55(45,46)49-13-18-23(52-54(42,43)44)22(39)28(51-18)36-16-35-21-25(30)33-15-34-26(21)36/h3-7,15-16,18,22-24,28,39-40H,8-14H2,1-2H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t18-,22-,23-,24+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGIFDRJFZYEEQ-CECATXLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42N7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80996770
Record name Phenylacetyl CoA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80996770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

885.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenylacetyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006503
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

phenylacetyl-CoA

CAS RN

7532-39-0
Record name Phenylacetyl CoA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7532-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylacetyl-coenzyme A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007532390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylacetyl CoA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80996770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylacetyl CoA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNJ7ZS9RVB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Phenylacetyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006503
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,880
Citations
JM Luengo, JL Garcia, ER Olivera - Molecular microbiology, 2001 - Wiley Online Library
… In this review, we analyse the phenylacetyl-CoA catabolon, which may provide an example of catabolic integration and may serve as a model for understanding how different unrelated …
Number of citations: 200 onlinelibrary.wiley.com
ER Olivera, B Minambres, B García… - Proceedings of the …, 1998 - National Acad Sciences
… ) of a complex functional unit (catabolon) integrated by several routes that catalyze the transformation of structurally related molecules into a common intermediate (phenylacetyl-CoA). …
Number of citations: 246 www.pnas.org
H Martinez-Blanco, A Reglero… - Journal of Biological …, 1990 - Elsevier
… de L&n, 24007 Leon, Spain A new enzyme, phenylacetyl-CoA ligase (AMP-form- ing) (PA-… (phenylacetyl-CoA). The reaction is catalyzed by a single soluble enzyme, phenylacetyl-CoA …
Number of citations: 191 www.sciencedirect.com
AM Grishin, E Ajamian, L Tao, L Zhang… - Journal of Biological …, 2011 - ASBMB
… To determine whether all five proteins are indispensable for the oxygenation of phenylacetyl-CoA, we analyzed the reaction mixture with different subsets of PaaABCDE proteins. The …
Number of citations: 47 www.jbc.org
B Garcıa, ER Olivera, B Minambres… - Journal of Biological …, 1999 - ASBMB
… two additional routes that specifically catabolize the phenylacetyl-CoA or the benzoyl-CoA … its relationship with thecore of the phenylacetyl-CoA catabolon is reported and discussed. …
Number of citations: 157 www.jbc.org
MA Patrauchan, JJ Parnell, MP McLeod… - Archives of …, 2011 - Springer
The phenylacetyl-CoA (Paa) catabolic pathway and genome-wide gene expression responses to phenylacetate catabolism were studied in the polychlorinated biphenyl (PCB)-…
Number of citations: 12 link.springer.com
TJ Lightly, KL Frejuk, MC Groleau… - Applied and …, 2019 - Am Soc Microbiol
… to phenylacetyl-CoA (PAA-CoA) by the phenylacetyl-CoA ligase PaaK. The phenylacetyl-CoA … PAA-CoA is epoxidized by the ring 1,2 phenylacetyl-CoA epoxidase, PaaABCDE, forming …
Number of citations: 10 journals.asm.org
H Yudistira, L McClarty, RAM Bloodworth… - Microbial …, 2011 - Elsevier
Synthetic cystic fibrosis sputum medium (SCFM) is rich in amino acids and supports robust growth of Burkholderia cenocepacia, a member of the Burkholderia cepacia complex (Bcc). …
Number of citations: 17 www.sciencedirect.com
C Fernández, A Ferrández, B Minambres… - Applied and …, 2006 - Am Soc Microbiol
… The primary structure of the subunits of bacterial phenylacetyl-CoA oxygenases revealed that these enzymes constitute the prototype of a new and distinct group of the large bacterial …
Number of citations: 40 journals.asm.org
FQ Wang, J Liu, M Dai, ZH Ren, CY Su… - … and biophysical research …, 2007 - Elsevier
… A novel phenylacetyl-CoA ligase gene, designated phlB, … chrysogenum phenylacetyl-CoA ligase Phl and has a … (PAA) with CoA to yield phenylacetyl-CoA. The expression level of phlB …
Number of citations: 35 www.sciencedirect.com

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